1-(5-Aminopyridin-2-yl)prop-2-yn-1-one
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Overview
Description
1-(5-Aminopyridin-2-yl)prop-2-yn-1-one is an organic compound with the molecular formula C₈H₆N₂O. It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and a prop-2-yn-1-one group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Aminopyridin-2-yl)prop-2-yn-1-one typically involves the reaction of 5-aminopyridine with propargyl bromide under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), and in the presence of a base like potassium carbonate (K₂CO₃). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(5-Aminopyridin-2-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium, H₂O₂ in the presence of a catalyst.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, diazotization followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-(5-Aminopyridin-2-yl)prop-2-yn-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(5-Aminopyridin-2-yl)prop-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(5-Methylpyridin-2-yl)ethanone: Similar structure but with a methyl group instead of an amino group.
1-(5-Bromopyridin-2-yl)prop-2-yn-1-one: Similar structure but with a bromine atom instead of an amino group.
Uniqueness
1-(5-Aminopyridin-2-yl)prop-2-yn-1-one is unique due to the presence of both an amino group and a prop-2-yn-1-one group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H6N2O |
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Molecular Weight |
146.15 g/mol |
IUPAC Name |
1-(5-aminopyridin-2-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C8H6N2O/c1-2-8(11)7-4-3-6(9)5-10-7/h1,3-5H,9H2 |
InChI Key |
BUKFVZLQHCVJRA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1=NC=C(C=C1)N |
Origin of Product |
United States |
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